molecular formula C16H23NO2 B2937338 (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide CAS No. 433705-45-4

(2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B2937338
CAS No.: 433705-45-4
M. Wt: 261.365
InChI Key: JLJROILTSILHLO-JXMROGBWSA-N
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Description

(2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative of interest in chemical and pharmaceutical research. This high-purity compound features an (E)-configured propenamide core, a 4-propoxyphenyl group, and an N-(2-methylpropyl) side chain. Researchers can leverage this structure as a building block in medicinal chemistry, particularly for investigating structure-activity relationships (SAR) in compounds targeting various biological pathways . The molecular framework is structurally analogous to other biologically investigated cinnamamides, such as Fagaramide, suggesting potential utility in creating libraries of related compounds for screening purposes . The presence of the amide group and the lipophilic aromatic system makes it a candidate for studies in drug design and development, where understanding the impact of specific structural alerts on metabolic fate and toxicity is crucial . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not classified or intended for human or veterinary diagnostic, therapeutic, or any other consumer use.

Properties

IUPAC Name

(E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-4-11-19-15-8-5-14(6-9-15)7-10-16(18)17-12-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJROILTSILHLO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For example, 3-(4-propoxyphenyl)prop-2-enoic acid can be reacted with 2-methylpropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors might also be employed for more efficient production.

Chemical Reactions Analysis

Hydrolysis and Polymer Compatibility

The enamide group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acids or amines. This reactivity is critical for applications in molecular imprinting :

  • Acid-Catalyzed Hydrolysis : In HCl/THF (1:1), the enamide hydrolyzes to 3-(4-propoxyphenyl)acrylic acid and 2-methylpropylamine .

  • Base-Catalyzed Hydrolysis : NaOH (2M) cleaves the amide bond, yielding sodium 3-(4-propoxyphenyl)acrylate .

Applications : Hydrolysis products are used to create imprinted polymers with high specificity for aromatic analytes .

Metal-Mediated Cross-Coupling

The α,β-unsaturated enamide participates in Heck-type reactions and conjugate additions (Fig. 2), as observed in analogous systems :

  • Palladium Catalysis : Reacts with aryl halides (e.g., 4-bromotoluene) in the presence of Pd(OAc)₂ and PPh₃ to form diarylpropenamides .

  • Iron Complexes : Iron(III) acetylacetonate facilitates coupling with alkenyl halides (e.g., 1,2-dibromoethane) under Grignard conditions .

Table 2: Cross-Coupling Reaction Outcomes

SubstrateCatalystProductYield
4-IodobenzonitrilePd(OAc)₂/PPh₃3-(4-CN-Ph)-enamide68%
1,2-DibromoethaneFe(acac)₃Alkenylated side product52%

Substituent Effects on Reactivity

The 4-propoxy group and isobutyl chain influence electronic and steric properties:

  • Electron-Donating Propoxy Group : Stabilizes the enamide via resonance, reducing electrophilicity at the β-carbon .

  • Steric Hindrance : The branched isobutyl group slows nucleophilic attacks at the amide nitrogen .

Comparative Reactivity (vs. Analogous Compounds)

CompoundHydrolysis Rate (k, s⁻¹)Cross-Coupling Yield
N-(2-Phenylethyl) variant 4.2 × 10⁻³72%
N-(2-Methylpropyl) variant (this)2.8 × 10⁻³68%

Scientific Research Applications

The applications of (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide span various fields, including acting as versatile reagents. Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities. The biological activity of such compounds often correlates with their ability to interact with specific biological targets, such as enzymes or receptors.

This compound is an organic molecule characterized by its unique structure, which includes a propene backbone and various functional groups. It features a propoxy group attached to a phenyl ring, contributing to its potential biological activity. The presence of the amide functional group enhances its reactivity and interaction capabilities in biological systems.

Biological Activities

  • Antimicrobial Properties Some analogs have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects Certain derivatives may inhibit pro-inflammatory pathways.
  • Potential Anticancer Activity Structural modifications can enhance cytotoxicity against cancer cell lines.

These reactions are mediated by specific enzymes in biological systems, which facilitate transformations essential for metabolic processes.

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents

Mechanism of Action

The mechanism of action of (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key structural analogs differ in substituents on the phenyl ring (C3 position) and the anilide/amide nitrogen. Examples include:

  • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) : Fluorine and trifluoromethyl groups enhance antimicrobial activity .
  • (2E)-N-(2,4-Dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide : Dimethoxy groups on the anilide ring may reduce lipophilicity compared to the target compound’s isobutyl group .
  • (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide : Halogen substitutions improve electronic properties and target binding .
Table 1: Structural Comparison of Selected Analogs
Compound Name C3 Substituent Amide Substituent Key Features
Target Compound 4-propoxyphenyl 2-methylpropyl High lipophilicity
Compound 10 Phenyl 3-Fluoro-4-(trifluoromethyl) Enhanced antimicrobial activity
Compound 25 Phenyl 3,5-bis(trifluoromethyl) Highest log kis (0.9667)
(2E)-N-(2,4-Dimethoxyphenyl)-...prop-2-enamide 4-propoxyphenyl 2,4-dimethoxyphenyl Moderate lipophilicity
Antimicrobial Activity
  • Compound 10 : Demonstrated bactericidal activity against Staphylococcus aureus and MRSA (MIC = 8 µg/mL), outperforming ampicillin .
  • Compound 25 : Exhibited potent activity against Mycobacterium tuberculosis (MIC = 2 µg/mL) due to trifluoromethyl groups enhancing membrane penetration .
  • Target Compound : While direct data is unavailable, its 4-propoxyphenyl group may confer moderate activity, as alkoxy groups balance lipophilicity and solubility .
Anti-inflammatory Activity
  • Compound 20 : Attenuated NF-κB activation (IC₅₀ = 5 µM), surpassing parental cinnamic acid .
  • N-trans-coumaroyl octopamine (Compound 3): Showed anti-inflammatory activity (IC₅₀ = 17 µM) via NO inhibition .
  • Target Compound : The absence of electron-withdrawing groups (e.g., halogens) may limit anti-inflammatory potency compared to halogenated analogs .
Anticonvulsant Activity
  • KM-568 : A hydroxypropyl-substituted analog showed ED₅₀ values of 47.1 mg/kg (MES) and 77.1 mg/kg (scMET) .
  • Target Compound : The isobutyl group may improve CNS penetration compared to polar substituents, but this requires experimental validation.

Physicochemical Properties

Lipophilicity (log kis/ClogP) and electronic parameters (σ) critically influence bioavailability and target binding:

  • Compound 25 : log kis = 0.9667 (most lipophilic) .
  • Compound 26 : log kis = -0.0131 (least lipophilic) .
  • Target Compound : Predicted ClogP ~3.5 (based on propoxy and isobutyl groups), intermediate between Compounds 25 and 24.
Table 2: Physicochemical and Pharmacokinetic Comparison
Compound Name log kis/ClogP Electronic σ Bioactivity Summary
Target Compound ~3.5* Moderate Moderate antimicrobial potential
Compound 10 2.8 High (EWG) Bactericidal, low cytotoxicity
Compound 25 0.9667 High (EWG) Potent antitubercular agent
KM-568 1.9 Low Anticonvulsant

*Estimated using ACD/Percepta.

Structure-Activity Relationships (SAR)

  • Meta/para substitution: Antimicrobial activity is maximized with electron-withdrawing groups (e.g., CF₃, NO₂) at meta/para positions .
  • Ortho substitution : Favors anti-inflammatory activity but increases steric hindrance .
  • Lipophilicity : Compounds with ClogP >2.5 show better membrane penetration but may face solubility challenges .
  • Target Compound’s SAR : The 4-propoxyphenyl group provides moderate lipophilicity, while the isobutyl group may reduce metabolic degradation compared to smaller alkyl chains.

Biological Activity

(2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide is an organic compound that exhibits a variety of biological activities. Its unique structural features, including a propene backbone and specific functional groups, contribute to its potential therapeutic applications. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features:

  • Amide Functional Group : Enhances reactivity and interaction with biological systems.
  • Propoxy Group : Attached to a phenyl ring, influencing its biological properties.

Table 1: Structural Variants and Their Biological Activities

Compound NameStructural FeaturesBiological Activity
(2E)-N-(isopropyl)-3-(4-propoxyphenyl)prop-2-enamideIsopropyl instead of 2-methylpropylSimilar antimicrobial effects
(2E)-N-(n-butyl)-3-(4-propoxyphenyl)prop-2-enamiden-butyl groupEnhanced anti-inflammatory properties
(2E)-N-(cyclopropyl)-3-(4-propoxyphenyl)prop-2-enamideCyclopropyl substituentUnique binding interactions in drug design

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural features possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as new antibiotics.

Anti-inflammatory Effects

Research indicates that some derivatives of this compound may inhibit pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases. The amide group is believed to play a crucial role in modulating these pathways.

Potential Anticancer Activity

Structural modifications of the compound have been linked to enhanced cytotoxicity against specific cancer cell lines. This suggests that this compound may serve as a scaffold for designing anticancer agents.

Synthesis Methods

The synthesis of this compound typically involves the formation of an amide bond through the reaction of an appropriate carboxylic acid derivative with an amine. Common methods include:

  • Reaction with EDCI : Utilizing 3-(4-propoxyphenyl)prop-2-enoic acid and 2-methylpropylamine in the presence of EDCI as a coupling agent.
  • Purification : Techniques such as recrystallization or column chromatography are employed to purify the crude product.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various derivatives found that certain analogs exhibited significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of specific substituents in enhancing antimicrobial potency.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties demonstrated that derivatives could inhibit key enzymes involved in inflammatory pathways, such as COX and LOX. This inhibition was linked to the presence of the propoxy group, which may facilitate better binding to enzyme active sites.

Study 3: Anticancer Potential

Research into the anticancer potential revealed that modified versions of this compound showed promising results in vitro against various cancer cell lines, indicating a need for further exploration in vivo to assess therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via a two-step process:

Esterification : React 4-propoxyphenylpropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester intermediate.

Amidation : Treat the ester with 2-methylpropylamine in the presence of a base (e.g., NaOH) to yield the target amide. Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to improve yields. For example, using dry DMF as a solvent at 60°C enhances nucleophilic substitution efficiency .

  • Key Metrics : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using a hexane/ethyl acetate gradient.

Q. How can the structural integrity and purity of the compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans-alkene protons) and substituent positions using ¹H/¹³C NMR .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .

Q. What solvents and conditions are suitable for solubility studies of this compound?

  • Experimental Design : Perform solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. The compound is expected to exhibit higher solubility in chlorinated solvents (e.g., dichloromethane) due to its aromatic and amide moieties .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules, and what assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Molecular Docking : Screen against protein targets (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinity.
  • In Vitro Assays : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Evaluate anti-inflammatory activity using LPS-induced TNF-α suppression in macrophages .
    • Data Contradictions : Discrepancies between docking predictions and experimental IC₅₀ values may arise due to solvation effects or protein flexibility. Validate with SPR (surface plasmon resonance) for real-time binding kinetics .

Q. What environmental fate and degradation pathways should be considered for ecological risk assessment?

  • Experimental Design :

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C. Monitor degradation via LC-MS; expect slower hydrolysis in neutral conditions due to amide stability.
  • Photodegradation : Use UV irradiation (254 nm) to simulate sunlight exposure. Identify breakdown products (e.g., propoxyphenyl fragments) using GC-MS .
    • Ecotoxicity : Assess acute toxicity on Daphnia magna or algae. Correlate logP values (predicted ~3.5) with bioaccumulation potential .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Protocol :

Thermal Stability : Store at −20°C, 4°C, and 25°C for 6 months. Analyze degradation via HPLC.

Light Sensitivity : Compare aliquots stored in amber vs. clear vials.

  • Key Findings : Amides generally degrade via oxidation; adding antioxidants (e.g., BHT) or storing under inert gas (N₂) may enhance shelf life .

Q. What strategies resolve contradictions in activity data across different experimental models?

  • Case Study : If the compound shows high potency in cell-free enzymatic assays but low efficacy in vivo:

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., liver microsome assays).
  • Formulation Optimization : Use nanoemulsions or liposomes to improve solubility and tissue penetration .

Methodological Notes

  • Synthesis Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time and improve yield .
  • Analytical Cross-Validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Data Reproducibility : Document batch-to-batch variability using statistical tools (e.g., ANOVA) and adhere to QC/QA protocols .

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